molecular formula C19H22N4O5S2 B11012482 N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11012482
M. Wt: 450.5 g/mol
InChI Key: MJTWRWUXBPPZFJ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazole ring, a morpholine ring, and a pyrrolidine ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the morpholine and pyrrolidine rings through a series of condensation and substitution reactions. Specific reagents and catalysts, such as sulfur-containing compounds, amines, and carboxylic acids, are used under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for treating diseases, pending further research.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazole, morpholine, and pyrrolidine rings may contribute to its binding affinity and specificity. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with thiazole, morpholine, or pyrrolidine rings. Examples include:

    Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Morpholine derivatives: Used as solvents, corrosion inhibitors, and pharmaceuticals.

    Pyrrolidine derivatives: Found in natural products and synthetic drugs with various biological activities.

N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of these rings, which may confer distinct chemical and biological properties.

Conclusion

This compound is a complex and intriguing compound with potential applications in various scientific fields. Further research is needed to fully understand its properties, reactions, and mechanisms of action.

Properties

Molecular Formula

C19H22N4O5S2

Molecular Weight

450.5 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H22N4O5S2/c1-13-12-29-19(20-13)21-18(25)14-10-17(24)23(11-14)15-2-4-16(5-3-15)30(26,27)22-6-8-28-9-7-22/h2-5,12,14H,6-11H2,1H3,(H,20,21,25)

InChI Key

MJTWRWUXBPPZFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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